2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S2/c1-12-17(10-22-28(25,26)18-5-3-2-4-15(18)21)27-19-23-16(11-24(12)19)13-6-8-14(20)9-7-13/h2-9,11,22H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQRAIVOXUNOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNS(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and imidazole derivatives, have been known to interact with a variety of biological targets. These targets often include enzymes, receptors, and other proteins involved in critical cellular processes.
Mode of Action
These interactions often involve the formation of covalent or non-covalent bonds with target molecules, leading to changes in their function.
Biochemical Pathways
These can include pathways involved in inflammation, cancer, microbial infections, and more.
Result of Action
These can include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of cell death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects.
Biological Activity
The compound 2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide (CAS Number: 1421509-91-2) is a novel derivative of imidazo[2,1-b]thiazoles, known for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 419.5 g/mol. The chemical structure features a thiazole ring connected to a sulfonamide group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15F2N3O2S2 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1421509-91-2 |
Anticancer Properties
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer activity. The compound shows promise in inhibiting cancer cell proliferation across various cell lines.
- Mechanism of Action : The compound likely exerts its effects through the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth. Studies have demonstrated that similar compounds interact with key proteins involved in cell cycle regulation and apoptosis.
-
Case Studies :
- A study evaluating the cytotoxic effects of various thiazole derivatives found that compounds with similar structures to 2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent anticancer effects .
- In another investigation, analogues were tested against Jurkat and HT-29 cell lines, with some demonstrating superior activity compared to standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the thiazole and phenyl rings significantly influence the biological activity of these compounds:
- Electron-donating groups on the phenyl ring enhance cytotoxicity.
- The presence of fluorine substituents has been correlated with increased potency against cancer cells due to their electronegative nature, which can stabilize interactions with target proteins .
Comparative Analysis
A comparative analysis of related compounds is essential for understanding the efficacy and potential applications of 2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide:
| Compound Name | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A (similar structure) | 1.61 | Induces apoptosis; inhibits cell cycle |
| Compound B (related thiazole derivative) | 1.98 | Interacts with Bcl-2 protein |
| 2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Ester vs.
- Benzamide vs. Benzenesulfonamide : The benzamide analogue (CAS 946199-69-5) replaces the sulfonamide with a carboxamide, which may alter binding interactions in biological targets due to differences in electronic effects and steric bulk .
- Carboxamide Derivatives (BI82825) : These compounds prioritize carboxamide linkages, which are common in kinase inhibitors due to their ability to form stable interactions with ATP-binding pockets .
Comparison with Analogues :
- Ethyl Ester Derivative : Synthesized via esterification of the carboxylic acid intermediate, a simpler process than sulfonamide incorporation .
- Benzamide Derivative : Requires coupling of a benzoyl chloride to an amine-functionalized intermediate, contrasting with sulfonamide formation, which involves sulfonyl chlorides .
Physicochemical Properties
| Property | Target Compound | Ethyl Ester (CAS 914204-71-0) | Benzamide (CAS 946199-69-5) |
|---|---|---|---|
| Molecular Weight | 371.4 g/mol | 304.34 g/mol | 371.4 g/mol |
| Polar Groups | Sulfonamide (strong H-bond donor/acceptor) | Ester (moderate polarity) | Carboxamide (H-bond donor/acceptor) |
| Solubility | Moderate in DMSO, low in water | High in organic solvents | Moderate in polar aprotic solvents |
| Thermal Stability | Stable up to 250°C | Decomposes at 180°C | Stable up to 220°C |
Spectroscopic Data :
- IR Spectroscopy : The sulfonamide group in the target compound shows characteristic S=O stretching bands at ~1150–1250 cm⁻¹, absent in ester or carboxamide derivatives .
- NMR : The methylene bridge (CH₂) linking the sulfonamide to the imidazo[2,1-b]thiazole resonates at δ 4.5–5.0 ppm in $^1$H-NMR, distinct from ester (δ 1.2–1.4 ppm for ethyl groups) or carboxamide (δ 7.5–8.0 ppm for aromatic protons) .
Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide, and how can they be addressed methodologically?
- Answer : The synthesis involves multi-step reactions, including imidazo[2,1-b]thiazole ring formation and sulfonamide coupling. Key challenges include regioselective fluorination and avoiding side reactions during thiazole ring closure. A stepwise approach using palladium-catalyzed cross-coupling for fluorophenyl group introduction (as seen in structurally related compounds ) and microwave-assisted sulfonamide coupling (similar to methods in ) can improve yield and purity.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use a combination of X-ray crystallography (for unambiguous confirmation of the imidazo[2,1-b]thiazole core ), NMR spectroscopy (to verify fluorine substituents and sulfonamide linkage), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with spectral databases of analogous sulfonamide-thiazole hybrids (e.g., ) ensures accuracy.
Q. What in vitro assays are recommended for initial biological screening?
- Answer : Prioritize assays aligned with sulfonamide-thiazole bioactivity, such as:
- Kinase inhibition assays (due to structural similarity to imidazo[1,2-a]pyrimidine derivatives targeting phosphodiesterases ).
- Antimicrobial susceptibility testing (using protocols for thiazole-containing compounds ).
- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines, referencing methods in ).
Advanced Research Questions
Q. How can computational modeling optimize the reaction pathway for this compound?
- Answer : Apply density functional theory (DFT) to predict transition states for fluorination and ring-closure steps, reducing trial-and-error experimentation. Tools like the ICReDD platform (integrating quantum chemistry and machine learning ) can simulate reaction pathways and identify optimal solvents/catalysts. For example, solvent polarity effects on sulfonamide coupling can be modeled using COSMO-RS.
Q. What strategies resolve contradictions in solubility data across different studies?
- Answer : Contradictions often arise from polymorphic forms or solvent impurities. Use dynamic light scattering (DLS) to assess particle size distribution and differential scanning calorimetry (DSC) to detect polymorphs. Cross-validate solubility in multiple solvents (e.g., DMSO, THF) under controlled humidity, as described for structurally related sulfonamides .
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity and bioactivity?
- Answer : The ortho-fluorine on the benzene ring enhances electrophilicity at the sulfonamide group, while the 4-fluorophenyl moiety increases lipophilicity. Use Hammett σ constants to quantify electronic effects and correlate with bioactivity (e.g., logP vs. IC50 in kinase assays). Comparative studies with non-fluorinated analogs (see ) can isolate fluorine-specific contributions.
Methodological Guidelines
Designing a stability study under varying pH conditions
- Protocol :
- Prepare buffered solutions (pH 1.2, 4.5, 7.4) using USP guidelines.
- Incubate the compound at 37°C for 24–72 hours.
- Analyze degradation products via LC-MS/MS and compare with stability data from sulfonamide-thiazole hybrids .
Interpreting conflicting bioactivity data in different cell lines
- Approach :
- Perform transcriptomic profiling (RNA-seq) to identify cell-specific target expression.
- Use molecular docking to assess binding affinity variations (e.g., differences in kinase active sites ).
- Validate with isothermal titration calorimetry (ITC) for thermodynamic binding parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
